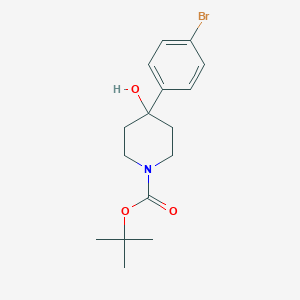

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

説明

Synthesis Analysis

The synthesis of related N-Boc protected piperidine compounds typically involves strategic functionalization of the piperidine ring, employing techniques such as lithiation-substitution reactions to introduce various substituents. For instance, the general and enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines involves lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine, highlighting the importance of controlling the formation of quaternary stereocenters in such syntheses (Sheikh et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of N-Boc-piperidine derivatives often employs spectroscopic methods such as FT-IR, FT-Raman, NMR, and molecular docking studies. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by various spectroscopic techniques and theoretical studies, including HOMO-LUMO bandgap energy analysis and molecular docking to assess anticancer activity, providing insights into the electronic structure and reactivity of these compounds (Janani et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-Boc-protected piperidines are diverse, including lithiation-substitution reactions and cycloadditions. The selective benzylic lithiation of N-Boc-2-phenylpiperidine, for example, showcases the ability to generate tertiary carbanions that can be trapped with electrophiles, demonstrating the compound's reactivity towards creating complex molecular structures (Xiao et al., 2005).

科学的研究の応用

Application

Boronic acids and their esters, such as “1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Method

The application involves the use of boronic esters as boron-carriers. The specific methods of application or experimental procedures would depend on the specific drug or device being designed .

2. Protective Groups in Carbohydrate Chemistry

Application

Boronic esters are used as protective groups in carbohydrate chemistry. They are involved in processes for acylation, silylation, and alkylation of glycoside-derived boronates .

Method

The method involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives. These esters are then used as temporary blocking groups for 1,2- or 1,3-diol groups .

Results

The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

特性

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVYIHCSSJUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593289 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol | |

CAS RN |

163209-96-9 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)

![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)